molecular formula C9H8N2O B1582592 2-methyl-2H-indazole-3-carbaldehyde CAS No. 34252-54-5

2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1582592
CAS No.: 34252-54-5
M. Wt: 160.17 g/mol
InChI Key: SMWLSZQHLMZHHV-UHFFFAOYSA-N
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Description

2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound features a fused benzene and pyrazole ring system with a methyl group at the 2-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods such as transition metal-catalyzed reactions and reductive cyclization. These methods offer high yields and minimal byproduct formation, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nucleophilic substitution reactions can involve nucleophiles like amines.

Major Products Formed

    Oxidation: 2-methyl-2H-indazole-3-carboxylic acid.

    Reduction: 2-methyl-2H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Comparison with Similar Compounds

2-methyl-2H-indazole-3-carbaldehyde can be compared with other indazole derivatives:

    1H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.

    2H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.

    2-methyl-1H-indazole-3-carbaldehyde: Similar structure but the nitrogen atom is in a different position.

The presence of the methyl group at the 2-position in this compound can influence its reactivity and biological activity, making it unique among indazole derivatives .

Properties

IUPAC Name

2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWLSZQHLMZHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355907
Record name 2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34252-54-5
Record name 2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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